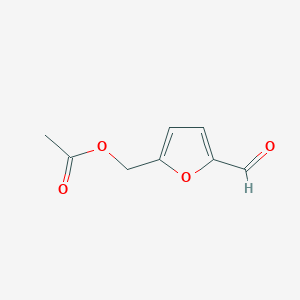

5-Acetoxymethyl-2-furaldehyde

Cat. No. B043329

Key on ui cas rn:

10551-58-3

M. Wt: 168.15 g/mol

InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08642790B2

Procedure details

39.4 kg (219 mol) of D-fructose and 5.9 kg of dried acidic Dowex® 50WX8-200 ion exchanger (styrene-divinylbenzene copolymer resin with SO3H groups, obtainable from The Dow Chemical Company, Midland, U.S.A.) in the H form were introduced with stirring into 90 l of NMP and heated to 110° C. for 6 h. After cooling, the reaction mixture was filtered and washed with 8 l of NMP. The filtrate was admixed with stirring with 390 g (3.2 mol) of 4-(N,N-dimethylamino)pyridine and 20.5 1 (217 mol) of acetic anhydride at 20-25° C. within 1 h. After continuing the reaction for 1 h, the brown reaction mixture was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar). After cooling, the residue was admixed with 160 l of MtBE, 60 1 of water and 4 kg of activated carbon. The suspension was filtered though Celite®. After the phase separation, the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar) and the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar.

Name

D-fructose

Quantity

39.4 kg

Type

reactant

Reaction Step One

[Compound]

Name

styrene-divinylbenzene copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

1

Quantity

217 mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])O)O)=O.CN1[C:18](=[O:19])[CH2:17]CC1.C(OC(=O)C)(=O)C>CN(C1C=CN=CC=1)C.O>[C:18]([O:12][CH2:11][C:9]1[O:10][C:3]([CH:2]=[O:1])=[CH:5][CH:7]=1)(=[O:19])[CH3:17]

|

Inputs

Step One

|

Name

|

D-fructose

|

|

Quantity

|

39.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

[Compound]

|

Name

|

styrene-divinylbenzene copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

90 L

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCCC1=O

|

Step Four

[Compound]

|

Name

|

1

|

|

Quantity

|

217 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

390 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C1=CC=NC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) in the H form were introduced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 8 l of NMP

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was freed of the solvent at 90-100° C. under reduced pressure (of 50-10 mbar)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered though Celite®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the phase separation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent of the filtrate was distilled off at 50° C. under reduced pressure (20 mbar)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was fractionally distilled under reduced pressure at 106-110° C./5 mbar

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)OCC1=CC=C(C=O)O1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |